N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-3-phenylthiochromen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2S2/c22-18-14-9-4-5-10-15(14)25-20(17(18)13-7-2-1-3-8-13)21-19(23)16-11-6-12-24-16/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARYOPZWFOAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenylthiochromone with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiochromone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromone ring can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- IUPAC Name : N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide
- Molecular Formula : C20H13NO3S
- Molecular Weight : 347.3871 g/mol
- CAS Number : 883952-52-1
The structure consists of a thiochromen ring fused with a thiophene carboxamide moiety, which enhances its reactivity and biological activity.
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules and as a ligand in coordination chemistry. The compound's unique structure allows for modifications that can lead to the synthesis of new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of thiochromen compounds can inhibit the growth of various microbial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
This compound is being studied for its therapeutic applications, particularly in oncology. Notable findings include:
In vitro assays have demonstrated an EC50 value below 10 μM against specific cancer cell lines, indicating its potential as an anticancer agent.
Industry
The compound is also explored for its utility in developing advanced materials. Its ability to act as a precursor for functionalized polymers opens avenues for applications in material science, particularly in creating materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity through mechanisms involving apoptosis induction and mitochondrial disruption, highlighting its potential therapeutic role in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of thiochromen derivatives showed that this compound effectively inhibited the growth of specific bacterial strains, suggesting its application as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiochromone core can interact with enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. Detailed studies using time-resolved spectroscopy and computational methods have provided insights into these interactions .
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenylthiochromone: Shares the thiochromone core but lacks the thiophene carboxamide group.
Thiophene-2-carboxamide: Contains the thiophene carboxamide moiety but lacks the thiochromone core.
Uniqueness
N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide is unique due to the combination of the thiochromone and thiophene carboxamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C20H13NO3S
- Molecular Weight : 347.3871 g/mol
- CAS Number : 883952-52-1
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the thiochromen core through cyclization reactions and subsequent coupling with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Antimicrobial Properties
Research indicates that derivatives of thiochromen compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with a similar thiochromen core displayed effective inhibition against various pathogenic microorganisms, suggesting that this compound may also possess similar properties .
Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation. The compound's ability to interact with specific molecular targets enhances its potential as an anticancer agent .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.
- Receptor Interaction : It can bind to cellular receptors, influencing various signal transduction pathways.
- Gene Expression Modulation : The compound may affect gene expression related to inflammation and apoptosis, contributing to its biological effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-(4-oxo-3-phenyl-4H-thiochromen-2-y)thiophene-2-carboxamide, it is essential to compare it with structurally related compounds:
Case Studies
- Antimicrobial Efficacy : A study on thiochromen derivatives showed that compounds with similar structures effectively inhibited growth in Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections .
- Anticancer Mechanisms : In vitro experiments demonstrated that N-(4-oxo-3-pheny)-4H-thiochromen derivatives could induce cell cycle arrest in MCF7 breast cancer cells, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic protocols for preparing thiophene-2-carboxamide derivatives, and how can they be adapted for N-(4-oxo-3-phenyl-4H-thiochromen-2-yl)thiophene-2-carboxamide?
Answer: A typical synthesis involves reacting thiophene-2-carbonyl chloride with an amine precursor under reflux conditions in acetonitrile or dichloromethane. For example, in analogous systems (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide), equimolar amounts of 2-thiophenecarbonyl chloride and the amine are refluxed in acetonitrile for 1 hour, followed by solvent evaporation to yield crystalline products . Adaptations for the target compound would require substituting 4-oxo-3-phenyl-4H-thiochromen-2-amine as the nucleophile. Key parameters include:
- Reagent purity : Use freshly distilled acyl chlorides to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Workup : Crystallization from acetonitrile or ethanol ensures high purity.
| Reagent | Molar Ratio | Conditions | Yield |
|---|---|---|---|
| 2-Thiophenecarbonyl chloride | 1.0 eq | Reflux, 1 hour | 70–85% |
| Amine derivative | 1.0 eq | Acetonitrile, stirring | – |
Q. How should researchers characterize the purity and structural identity of this compound?
Answer: Comprehensive characterization includes:
- Melting point (m.p.) : Determined via capillary tube method (e.g., m.p. ≈ 397 K for analogous compounds) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), carbonyl (δ 165–170 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
- IR : Confirm C=O (1650–1700 cm⁻¹), C-S (600–700 cm⁻¹), and N-H (3300 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
Q. What crystallographic methods are recommended for resolving the compound’s 3D structure?
Answer: Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps:
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Hydrogen placement : Geometrically idealize H-atoms (C–H = 0.95 Å, Uiso = 1.2 Ueq of parent atom) .
- Refinement : Apply full-matrix least-squares methods with SHELXL-2018/3 .
Advanced Research Questions
Q. How can structural discrepancies in dihedral angles between aromatic rings be analyzed to infer conformational stability?
Answer: Compare dihedral angles between the thiophene and phenyl/thiochromenone rings using SC-XRD data. For example:
- In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between thiophene and benzene rings are 13.53° and 8.50° for two independent molecules, suggesting torsional flexibility .
- Use software like Mercury (CCDC) to calculate and visualize angles. Stability is inferred from intramolecular interactions (e.g., C–H···O/S hydrogen bonds) that restrict rotation .
Q. What strategies optimize reaction yields when steric hindrance or electron-withdrawing groups impede amide bond formation?
Answer:
Q. How do non-classical hydrogen bonding and π-π interactions influence the supramolecular assembly of this compound?
Answer: Analyze packing motifs via SC-XRD:
- Weak interactions : C–H···O (2.5–3.0 Å) and C–H···S (3.3–3.5 Å) stabilize layered structures .
- π-π stacking : Face-to-face interactions between thiophene and phenyl rings (centroid distances ≈ 3.8 Å) contribute to crystal density .
- Graph-set analysis : Identify motifs like S(6) rings from intramolecular H-bonds .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Analogous Thiophene Carboxamides
| Compound | Dihedral Angle (°) | Hydrogen Bonds | Refinement R-factor |
|---|---|---|---|
| N-(2-Nitrophenyl)thiophene-2-carboxamide | 13.53 (A), 8.50 (B) | C–H···O, C–H···S | R1 = 0.042 |
| N-(Pyridin-2-ylmethyl)thiophene-2-carboxamide | 77.79 | N–H···N, C–H···O | R1 = 0.049 |
Q. Table 2: Spectroscopic Signatures for Functional Groups
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Thiophene | 6.8–7.5 | 125–135 | 600–700 (C-S) |
| Amide C=O | – | 165–170 | 1650–1700 |
| Aromatic C–H | 7.0–8.0 | 115–130 | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
